Product packaging for 2-(Difluoromethoxymethyl)piperidine(Cat. No.:CAS No. 1597236-28-6)

2-(Difluoromethoxymethyl)piperidine

Cat. No.: B2812021
CAS No.: 1597236-28-6
M. Wt: 165.184
InChI Key: ICWAQXCRDIFRQW-UHFFFAOYSA-N
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Description

2-(Difluoromethoxymethyl)piperidine is a chemical compound of interest in organic chemistry and pharmaceutical research. It features a piperidine ring, a common structural motif in medicinal chemistry, substituted with a difluoromethoxymethyl group. The incorporation of fluorine atoms can significantly alter a molecule's properties, such as its metabolic stability, lipophilicity, and bioavailability, making it a valuable scaffold for developing new chemical entities . The piperidine ring is a fundamental building block found in a wide array of bioactive molecules and approved pharmaceuticals . Researchers may explore this compound as a key intermediate or precursor in synthetic chemistry, particularly for the development of novel ligands, catalysts, or fluorinated analogs of biologically active molecules. The presence of the difluoromethoxy ether is a notable feature, as such groups are often used in drug design to fine-tune electronic properties and improve a compound's stability against metabolic degradation. This product is provided for research purposes, such as in vitro experimentation and method development. It is intended for use by qualified laboratory professionals only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13F2NO B2812021 2-(Difluoromethoxymethyl)piperidine CAS No. 1597236-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(difluoromethoxymethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO/c8-7(9)11-5-6-3-1-2-4-10-6/h6-7,10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWAQXCRDIFRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)COC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical Properties of 2 Difluoromethoxymethyl Piperidine

The physical and spectroscopic properties of a compound are fundamental to its characterization and application.

Synthesis and Manufacturing of 2 Difluoromethoxymethyl Piperidine

The accessibility of a chemical compound is a critical factor in its widespread adoption for research and development.

Applications in Organic Synthesis

The utility of a novel compound is ultimately demonstrated through its application in the construction of more complex and valuable molecules.

Structural Analysis and Conformational Studies

The three-dimensional structure and conformational preferences of a molecule are critical determinants of its reactivity and biological activity.

Computational and Theoretical Investigations of Fluoroalkylated Piperidines

Mechanistic Studies of Reaction Pathways

Understanding the precise sequence of events in a chemical reaction is fundamental to controlling its outcome. Computational studies allow researchers to visualize transition states, calculate reaction energy profiles, and investigate reactive intermediates that may be too transient to observe experimentally.

Quantum mechanical (QM) analyses are employed to model the electronic structure of molecules and compute their properties, providing a powerful lens through which to study reaction mechanisms. These methods have been successfully applied to understand the synthesis of piperidine (B6355638) rings. For instance, in the copper-catalyzed intramolecular C–H amination to form piperidines, mechanistic studies have utilized both experimental and computational approaches to probe the effects of the catalyst's ligand structure and the nature of the halide on the amide reactant. nih.gov Such analyses help to map out the catalytic cycle, identify rate-determining steps, and characterize key intermediates, such as the proposed Cu(II)-F species formed during the reaction. nih.gov

Furthermore, QM methods are crucial for settling mechanistic debates, such as distinguishing between concerted and stepwise pathways. In reactions like the nih.govnih.gov-rearrangement of allylic ethers, which can be analogous to transformations on substituted piperidines, a concerted mechanism is often disallowed by orbital symmetry rules. osi.lv Computational studies can explore alternative stepwise pathways, such as those involving the formation of a diradical pair, by calculating the energies of the proposed intermediates and transition states. osi.lv

Density Functional Theory (DFT) is a robust computational method widely used to investigate the properties of molecules, including fluoroalkylated piperidines. It is particularly valuable for conformational analysis and predicting reactivity.

A significant area of investigation has been the conformational preference of substituents on the piperidine ring. For fluorinated piperidines, DFT calculations have been instrumental in explaining why a fluorine atom often prefers an axial orientation, a counterintuitive result when considering sterics alone. researchgate.net A systematic computational analysis of various fluorinated piperidine derivatives revealed that this preference arises from a combination of factors, including hyperconjugation, charge-dipole interactions, and solvent effects. researchgate.net The stability of a given conformer can be quantified by calculating the free energy difference (ΔG) between different arrangements.

Table 1: Calculated Free Enthalpy Differences (ΔG) in kcal/mol for the Conformational Preference of 3-Fluoropiperidine and its Derivatives, Comparing Axial vs. Equatorial Fluorine Placement. researchgate.net A positive value indicates a preference for the axial conformer.
Compound AnalogueΔG (Gas Phase)ΔG (Chloroform)ΔG (Water)Observed Experimental Preference
TFA-Analogue+0.1-+0.4Axial
HCl-Analogue+4.8-+1.8Axial
NH-Analogue0.0-+0.1Axial

DFT is also used to validate experimental structural data. For substituted piperidin-4-one derivatives, geometry optimization using DFT has shown good agreement with bond angles and distances determined by X-ray crystallography. nih.gov Additionally, DFT can be used to analyze the various low-energy conformations a molecule like a fluorinated piperidine might adopt, which is crucial for understanding how it might bind to a biological target. researchgate.net

Rational Design and Prediction in Organocatalysis and Synthesis

Computational chemistry provides a powerful platform for in silico experimentation, enabling the rational design of catalysts and the prediction of reaction outcomes, thereby accelerating the discovery of new synthetic methods.

The development of new catalysts and reactions for synthesizing complex molecules like fluorinated piperidines can be significantly streamlined using computational tools. A notable example is the development of a highly enantioselective organocatalytic aza-Michael addition to produce a functionalized difluoro-piperidine intermediate. acs.org In this work, computational analysis provided critical insights into the steric demands of the catalytic system, which allowed for the rational selection of a catalyst that delivered high selectivity. acs.org

In another case, computational chemistry was applied to understand and improve the enantioselective palladium-catalyzed aerobic oxidation of secondary alcohols, a reaction that uses the piperidine-containing ligand (–)-sparteine. caltech.edu By using DFT, researchers elucidated the key interactions between the palladium catalyst, the ligand, and the substrate that were responsible for the reaction's enantioselectivity. caltech.edu This fundamental understanding was then used to develop computational assays to screen potential new ligands, predicting their selectivity and stability before any were synthesized in the lab. caltech.edu

A primary goal of computational chemistry in synthesis is to establish clear and predictive relationships between a molecule's structure and its chemical reactivity. Such relationships are vital for reaction design and optimization. researchgate.net

For fluoroalkylated piperidines, computational studies can predict how the introduction of a group like difluoromethoxymethyl will influence the electronic properties and steric profile of the molecule, thereby affecting its reactivity. By calculating transition state energies, researchers can predict reaction rates and selectivities for different substrates. This predictive power is especially important for fluorinated molecules, where the effects of fluorine substitution on efficacy, metabolic susceptibility, and physicochemical properties can be complex and difficult to foresee. acs.org The ability to model these structure-reactivity and structure-selectivity relationships computationally allows for more efficient optimization of reaction conditions and the strategic design of new, valuable fluoroalkylated piperidine building blocks. caltech.eduresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.